molecular formula C13H7ClN2O2 B5598309 2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B5598309
M. Wt: 258.66 g/mol
InChI Key: NQYSZGBGRNRFED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,4-diones, closely related to the target molecule, involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation. Acylation at C-3 by acid chlorides in the presence of Lewis acids such as boron trifluoride–diethyl ether is a critical step in modifying the core structure, yielding various derivatives including 3-acyltetramic acids (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione reveals a configuration of three rigid rings connected by single bonds, demonstrating synclinal conformation and intramolecular hydrogen bonding. This structure is essential for understanding the compound's reactivity and interaction with other molecules (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

The core structure of pyrrolidine-2,4-diones readily undergoes various chemical reactions, including acylation, providing a pathway to diverse derivatives. These reactions are critical for tailoring the compound's properties for specific applications, such as in the development of new materials or pharmaceuticals (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of this compound. Studies on related derivatives indicate that these compounds form orthorhombic crystals with specific intramolecular hydrogen bonding patterns, which can influence their physical properties and solubility (Ratajczak-Sitarz et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functionalization, are essential for the compound's use in synthesis and application in materials science. The acylation and subsequent reactions of pyrrolidine-2,4-diones demonstrate the compound's versatility and potential for creating a wide range of derivatives with tailored properties (Jones et al., 1990).

properties

IUPAC Name

2-(4-chlorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYSZGBGRNRFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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